Superior Hydrogen-Atom-Transfer (HAT) Antioxidant Potential in Aqueous and Ethanolic Environments Compared to Caffeic and Gentisic Acids
A 2024 computational study calculated bond dissociation enthalpy (BDE) for 12 phenolic acids to predict antioxidant capacity via the hydrogen atom transfer (HAT) mechanism. Among the tested compounds, 3,4-dihydroxybenzyl alcohol (denoted C2) exhibited the lowest BDE—and therefore the highest predicted HAT-based antioxidant activity—in the solvents ethanol and water, surpassing caffeic acid, gentisic acid, and protocatechuic acid [1]. This solvent-specific superiority is a critical differentiator for applications in aqueous or ethanolic formulations.
| Evidence Dimension | Predicted HAT Antioxidant Activity (via Bond Dissociation Enthalpy) |
|---|---|
| Target Compound Data | Lowest BDE (strongest antioxidant) in ethanol and water |
| Comparator Or Baseline | Caffeic acid (C6, strongest in benzene), Gentisic acid (C5, strongest in acetone) |
| Quantified Difference | 3,4-Dihydroxybenzyl alcohol ranked #1 for BDE in ethanol and water among 12 phenolic acids; exact BDE values not provided in abstract. |
| Conditions | M06-2X functional theoretical calculations in gas phase and solvents (benzene, acetone, ethanol, water) |
Why This Matters
For procurement in formulation chemistry, this evidence indicates that 3,4-dihydroxybenzyl alcohol is the preferred choice for achieving maximal HAT-based antioxidant activity in water- or ethanol-based systems, where other phenolic acids are less effective.
- [1] DOAJ. (2024). Theoretical Calculation on Antioxidative Activity and Solvation Effect of Phenolic Acids. Shipin Kexue (Food Science). View Source
